3-Amino-4-nitrobenzoic acid morpholide
Description
3-Amino-4-nitrobenzoic acid morpholide is a derivative of 3-amino-4-nitrobenzoic acid (C₇H₆N₂O₄, MW 182.1 g/mol) , where the carboxylic acid (-COOH) group is replaced by a morpholine amide (-CON-morpholine). This modification enhances its solubility and bioavailability, common in pharmaceutical design . The parent compound is classified as hazardous due to risks of inhalation, skin contact, and ingestion, necessitating stringent safety protocols during handling .
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(3-amino-4-nitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H13N3O4/c12-9-7-8(1-2-10(9)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2 |
InChI Key |
AJPYNNUJEVWNML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzoic Acid Derivatives
The following table compares key features of 3-amino-4-nitrobenzoic acid morpholide with structurally related compounds:
Key Observations:
- This is analogous to lysergic acid morpholide (LSM-775), where morpholide substitution modulates receptor binding .
- Biological Potential: Oleanolic acid morpholide derivatives (e.g., OAO-ASA and 3-indomethacinoxyiminoolean-12-en-28-oic acid morpholide) demonstrate significant anti-inflammatory and anticancer activity by modulating Nrf2-ARE and NF-κB pathways .
- Synthetic Methods: Morpholide derivatives are commonly synthesized via acylation using carbodiimides (e.g., DCC) , a method applicable to this compound.
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